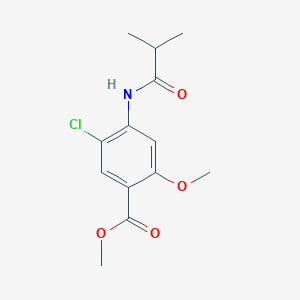

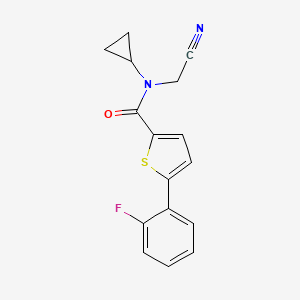

![molecular formula C9H13IO3 B2439442 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one CAS No. 2246354-70-9](/img/structure/B2439442.png)

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one” is a chemical compound with the IUPAC name 3-(iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one . It has a molecular weight of 295.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14INO2/c10-6-7-5-9(8(12)11-7)1-3-13-4-2-9/h7H,1-6H2,(H,11,12) .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Bifunctional Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, a compound closely related to 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one, is a valuable bifunctional synthetic intermediate. It finds extensive use in synthesizing organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis involves selective deketalization in an acidic solution, with improved yield and reduced reaction time under optimized conditions (Zhang Feng-bao, 2006).

Flexible Synthesis of Enantiomerically Pure Compounds : Enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, similar to this compound, can be synthesized using enantiomerically pure homopropargylic alcohols. This flexible synthesis approach is vital for producing complex spiroacetal systems, which are essential in various chemical applications (B. D. Schwartz et al., 2005).

Palladium-Catalyzed Aminocarbonylation : The synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, derivatives of this compound, involves palladium-catalyzed aminocarbonylation. This method offers high yields and demonstrates the influence of reaction conditions and amine nucleophiles (R. Farkas et al., 2015).

Applications in Biological and Pharmaceutical Research

Biological Activity Studies : Research into the biological activity of related compounds like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]-decan-3-one has shown that such compounds can be significant in studying muscarinic agonists, potentially applicable in treating conditions like Alzheimer's disease (E. Wu et al., 1995).

Synthesis of Pheromone Components : this compound and its derivatives have been explored in synthesizing pheromone components, like in the case of diastereoselective routes to (2R,5S)- and (2S,5S)-2-methyl-1,6-dioxaspiro[4.5]decane, used in studying insect behavior (P. Zarbin et al., 2003).

Crystal Structure Analysis : The crystal structures of oxaspirocyclic compounds like 6,10-dioxaspiro[4.5]decane-7,9-dione provide insights into molecular interactions and stability, which are crucial in material science and pharmaceutical research (Jinhe Jiang & Wulan Zeng, 2016).

Mécanisme D'action

Target of Action

The primary target of 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death .

Mode of Action

This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a key driver in various inflammatory diseases . By inhibiting RIPK1, the compound prevents the activation of this pathway, reducing inflammation and cell death .

Result of Action

The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . This means that the compound can effectively prevent cell death in the necroptosis model in U937 cells .

Safety and Hazards

Orientations Futures

While specific future directions for “3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one” are not available, related compounds have shown potential in medical applications. For instance, 1-thia-4-azaspiro[4.5]decan-3-one derivatives exhibited anti-ulcer activity , and 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors , suggesting potential therapeutic applications.

Propriétés

IUPAC Name |

3-(iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IO3/c10-6-7-5-9(8(11)13-7)1-3-12-4-2-9/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASLIYGSSVBWCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(OC2=O)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

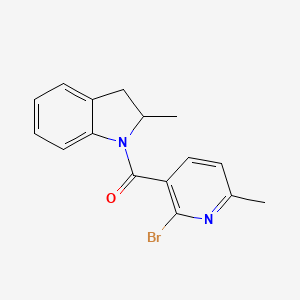

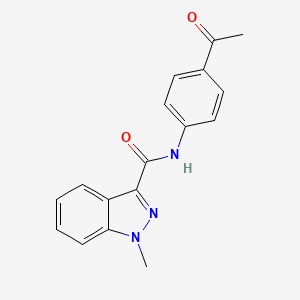

![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)

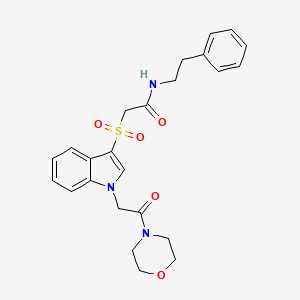

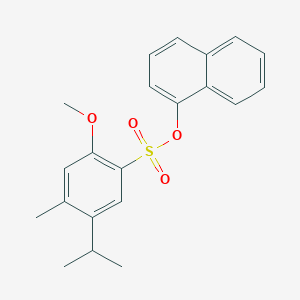

![N,N-diethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2439368.png)

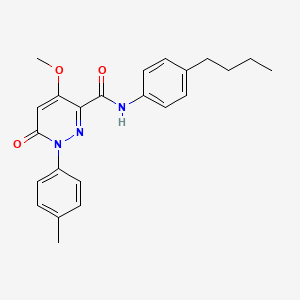

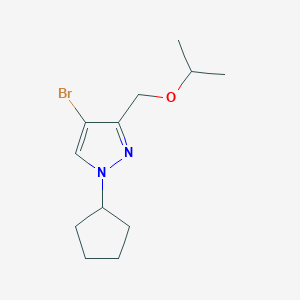

![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2439374.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2439379.png)

![(E)-4-(Dimethylamino)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-enamide](/img/structure/B2439381.png)